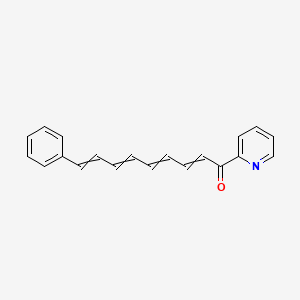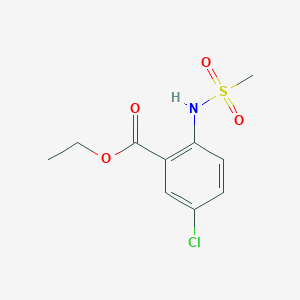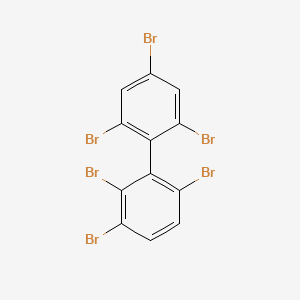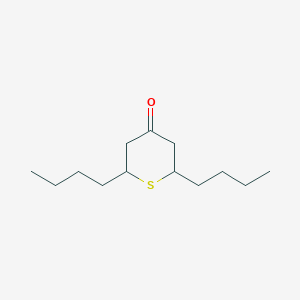
2,6-Dibutylthian-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibutylthian-4-one is an organic compound belonging to the thian-4-one family It is characterized by the presence of two butyl groups attached to the second and sixth positions of the thian-4-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutylthian-4-one typically involves the alkylation of thian-4-one with butyl halides. One common method is the reaction of thian-4-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,6-Dibutylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thian-4-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thian-4-ol derivatives
Substitution: Various substituted thian-4-one derivatives depending on the nucleophile used
科学研究应用
2,6-Dibutylthian-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dibutylthian-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Diphenylthian-4-one
- 2,6-Dimethylthian-4-one
- 2,6-Diethylthian-4-one
Uniqueness
2,6-Dibutylthian-4-one is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
92977-88-3 |
|---|---|
分子式 |
C13H24OS |
分子量 |
228.40 g/mol |
IUPAC 名称 |
2,6-dibutylthian-4-one |
InChI |
InChI=1S/C13H24OS/c1-3-5-7-12-9-11(14)10-13(15-12)8-6-4-2/h12-13H,3-10H2,1-2H3 |
InChI 键 |
FDBRVBQMHAWZLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(=O)CC(S1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


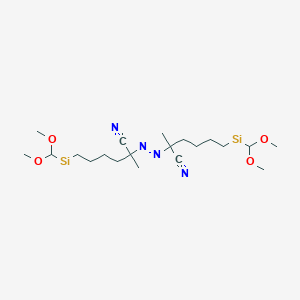
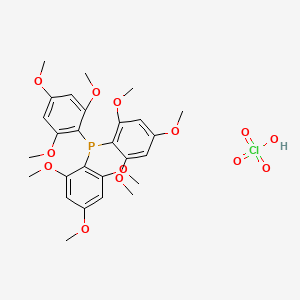

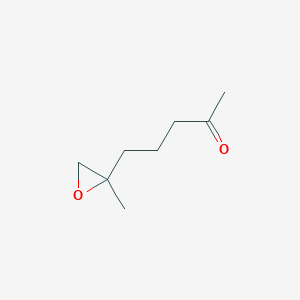
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
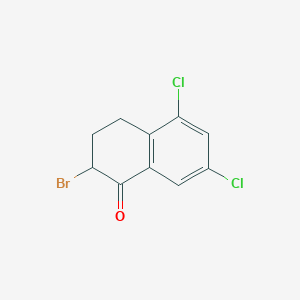

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
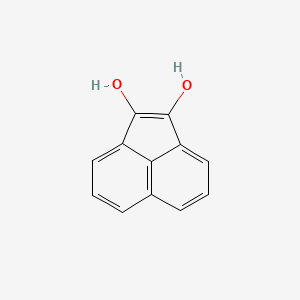
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
